2-Bromo-4-(pentafluorothio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-(pentafluorothio)benzaldehyde is a chemical compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . It is characterized by the presence of a bromine atom, a pentafluorothio group, and an aldehyde group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-(pentafluorothio)benzaldehyde typically involves the bromination of 4-(pentafluorothio)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more advanced techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Bromo-4-(pentafluorothio)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-(pentafluorothio)benzaldehyde is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4-(pentafluorothio)benzaldehyde involves its interaction with specific molecular targets. The bromine and pentafluorothio groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can affect various biochemical pathways, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-4-(pentafluorothio)benzaldehyde include:
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
Compared to these compounds, this compound is unique due to the presence of the pentafluorothio group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C7H4BrF5OS |
---|---|
Molekulargewicht |
311.07 g/mol |
IUPAC-Name |
2-bromo-4-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H4BrF5OS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-4H |
InChI-Schlüssel |
WYWBTBIGRSLCHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.